molecular formula C17H9BrN2O2 B8710840 2-(7-Bromoquinolin-3-yl)isoindoline-1,3-dione

2-(7-Bromoquinolin-3-yl)isoindoline-1,3-dione

Cat. No.: B8710840
M. Wt: 353.2 g/mol
InChI Key: UELCNLXIEYOKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Bromoquinolin-3-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C17H9BrN2O2 and its molecular weight is 353.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H9BrN2O2

Molecular Weight

353.2 g/mol

IUPAC Name

2-(7-bromoquinolin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H9BrN2O2/c18-11-6-5-10-7-12(9-19-15(10)8-11)20-16(21)13-3-1-2-4-14(13)17(20)22/h1-9H

InChI Key

UELCNLXIEYOKED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=C4C=C(C=CC4=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(2,2-diethoxyethyl)isoindoline-1,3-dione (3.16 g, 12.00 mmol), 2-amino-4-bromobenzaldehyde (2 g, 10.00 mmol) and p-toluenesulfonic acid monohydrate (1.902 g, 10.00 mmol) in toluene (60 mL) was heated under reflux using Dean-Stark apparatus overnight. A very dark/black solid precipitated overnight and was collected, washed with toluene and hexanes, then dissolved in chloroform fortified with DMF. The mixture was washed with aq. NaHCO3 solution (×2), ensuring any precipitate was dissolved in additional chloroform during separation. The organic layer was dried (sodium sulfate) and evaporated onto silica gel. Purification by flash chromatography (0-2% methanol in dichloromethane) afforded the title compound (1.6 g, 45%). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.05 (d, 1 H), 8.57 (d, J=2.3 Hz, 1 H), 8.35 (d, J=1.8 Hz, 1 H), 8.11 (d, J=8.6 Hz, 1 H), 8.09-8.02 (m, 2 H), 8.02-7.93 (m, 2 H), 7.87 (dd, J=1.9, 8.7 Hz, 1 H).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.902 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
45%

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